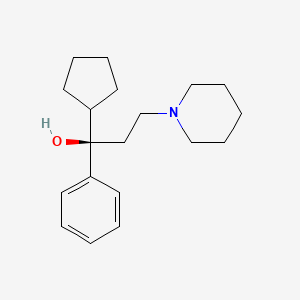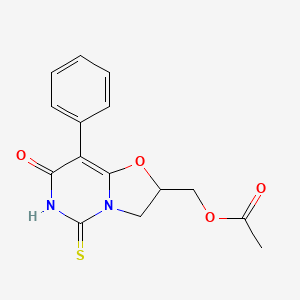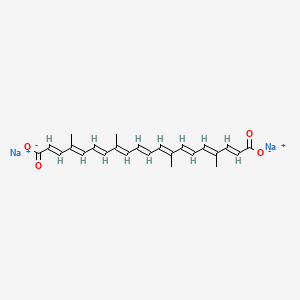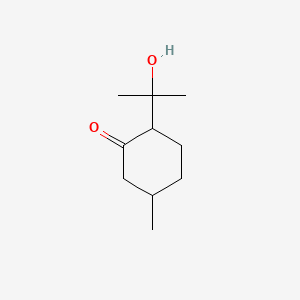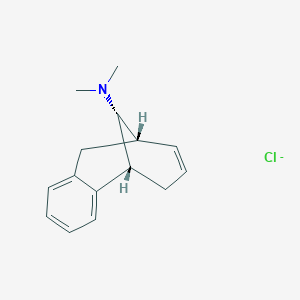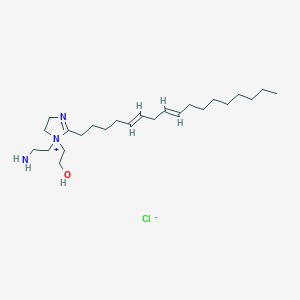
1-(2-Aminoethyl)-2-(5,8-heptadecadienyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Aminoethyl)-2-(5,8-heptadecadienyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium chloride is a complex organic compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring both amino and hydroxyethyl groups, makes it a subject of interest for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl)-2-(5,8-heptadecadienyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium chloride typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Aminoethyl Group: This step can be achieved through nucleophilic substitution reactions, where an appropriate aminoethyl halide reacts with the imidazole ring.
Attachment of the Heptadecadienyl Chain: The heptadecadienyl chain can be introduced via a Grignard reaction or other organometallic coupling reactions.
Quaternization: The final step involves the quaternization of the imidazole nitrogen with a suitable alkylating agent, such as ethyl chloride, to form the imidazolium salt.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency.
化学反応の分析
Types of Reactions
1-(2-Aminoethyl)-2-(5,8-heptadecadienyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium chloride can undergo various chemical reactions, including:
Oxidation: The amino and hydroxyethyl groups can be oxidized to form corresponding oxo derivatives.
Reduction: The imidazolium ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aminoethyl and hydroxyethyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole ketones, while reduction could produce dihydroimidazole derivatives.
科学的研究の応用
Chemistry: Used as a catalyst or intermediate in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as ionic liquids and polymers.
作用機序
The mechanism of action of 1-(2-Aminoethyl)-2-(5,8-heptadecadienyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium chloride involves its interaction with specific molecular targets. The amino and hydroxyethyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various pathways. The imidazolium ring can interact with nucleic acids and proteins, potentially disrupting their normal functions.
類似化合物との比較
Similar Compounds
1-(2-Aminoethyl)-3-methylimidazolium chloride: Similar structure but with a methyl group instead of the heptadecadienyl chain.
1-(2-Hydroxyethyl)-3-methylimidazolium chloride: Contains a hydroxyethyl group but lacks the aminoethyl and heptadecadienyl groups.
1-(2-Aminoethyl)-2-methylimidazolium chloride: Similar to the target compound but with a methyl group instead of the heptadecadienyl chain.
Uniqueness
1-(2-Aminoethyl)-2-(5,8-heptadecadienyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium chloride is unique due to its combination of amino, hydroxyethyl, and heptadecadienyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
85455-61-4 |
|---|---|
分子式 |
C24H46ClN3O |
分子量 |
428.1 g/mol |
IUPAC名 |
2-[1-(2-aminoethyl)-2-[(5E,8E)-heptadeca-5,8-dienyl]-4,5-dihydroimidazol-1-ium-1-yl]ethanol;chloride |
InChI |
InChI=1S/C24H46N3O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-26-19-21-27(24,20-18-25)22-23-28;/h9-10,12-13,28H,2-8,11,14-23,25H2,1H3;1H/q+1;/p-1/b10-9+,13-12+; |
InChIキー |
OUDFWMPRTYJCHS-VQAVTKLKSA-M |
異性体SMILES |
CCCCCCCC/C=C/C/C=C/CCCCC1=NCC[N+]1(CCN)CCO.[Cl-] |
正規SMILES |
CCCCCCCCC=CCC=CCCCCC1=NCC[N+]1(CCN)CCO.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7,21-dichloro-6-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.017,25.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,18(23),19,21,24,26(30),27-tridecaene-11,16-dione](/img/structure/B12712532.png)
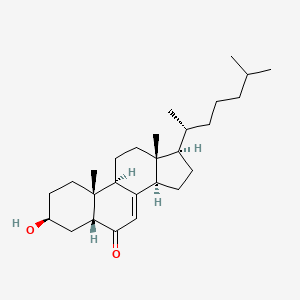
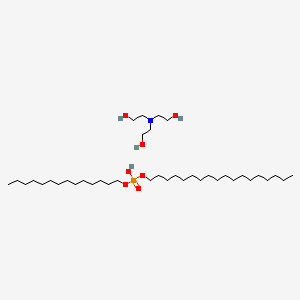
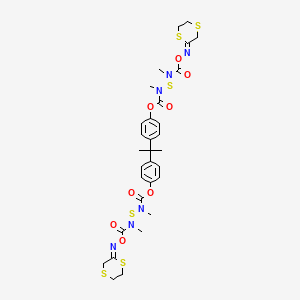
![(E)-but-2-enedioic acid;8-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12712550.png)
